4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with fluorophenyl, thiophenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and thiophenyl groups through electrophilic aromatic substitution or cross-coupling reactions.
Addition of the Carbonitrile Group: This can be done using cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl groups.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
The compound may have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carboxamide
- 4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-methanol
Uniqueness
The unique combination of fluorophenyl, thiophenyl, and carbonitrile groups in the compound provides distinct chemical properties that may not be present in similar compounds. This could result in unique reactivity, biological activity, or physical properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C22H13FN2OS3 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H13FN2OS3/c23-15-7-5-14(6-8-15)16-11-18(20-3-1-9-27-20)25-22(17(16)12-24)29-13-19(26)21-4-2-10-28-21/h1-11H,13H2 |
InChI Key |
PCUUBMDHVSPNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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